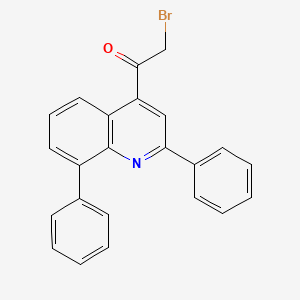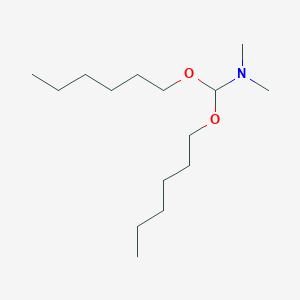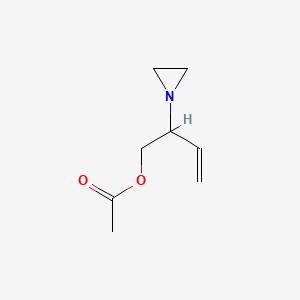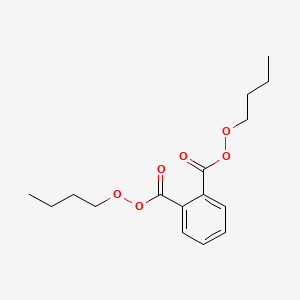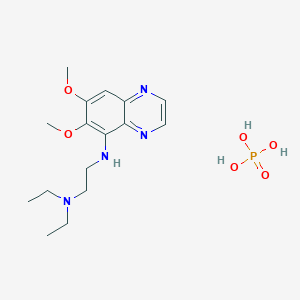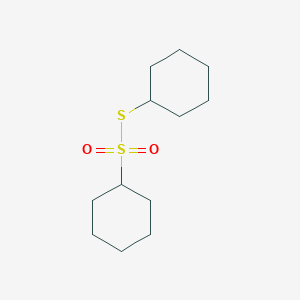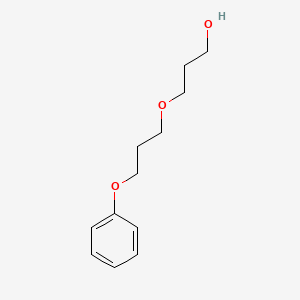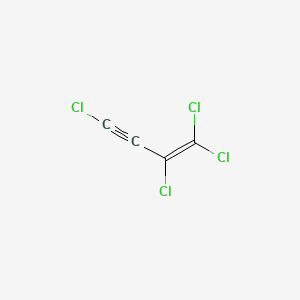
1-(9h-Fluoren-2-yl)-3-(hexadecylsulfanyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-Fluoren-2-yl)-3-(hexadecylsulfanyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a fluorenyl group attached to the pyrrolidine ring, along with a hexadecylsulfanyl substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and materials science.
Vorbereitungsmethoden
The synthesis of 1-(9H-Fluoren-2-yl)-3-(hexadecylsulfanyl)pyrrolidine-2,5-dione typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Fluorenyl Intermediate: The synthesis begins with the preparation of the fluorenyl intermediate. This can be achieved through the reaction of fluorene with a suitable halogenating agent, such as bromine, to form 2-bromofluorene.
Nucleophilic Substitution: The 2-bromofluorene is then subjected to a nucleophilic substitution reaction with a pyrrolidine derivative, such as pyrrolidine-2,5-dione, in the presence of a base like potassium carbonate. This step results in the formation of the fluorenyl-pyrrolidine intermediate.
Introduction of the Hexadecylsulfanyl Group: The final step involves the introduction of the hexadecylsulfanyl group. This can be achieved by reacting the fluorenyl-pyrrolidine intermediate with hexadecylthiol in the presence of a suitable catalyst, such as triethylamine.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(9H-Fluoren-2-yl)-3-(hexadecylsulfanyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives, which may have different functional groups attached to the pyrrolidine ring.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can lead to the formation of reduced derivatives with altered electronic properties.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for substitution reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(9H-Fluoren-2-yl)-3-(hexadecylsulfanyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Its structural features may allow for the modulation of biological activity and the targeting of specific molecular pathways.
Industry: In industrial applications, the compound can be used as an additive in the formulation of specialty chemicals, such as surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 1-(9H-Fluoren-2-yl)-3-(hexadecylsulfanyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to downstream effects on cellular processes. The fluorenyl group may facilitate interactions with hydrophobic regions of proteins, while the hexadecylsulfanyl group can enhance membrane permeability.
Vergleich Mit ähnlichen Verbindungen
1-(9H-Fluoren-2-yl)-3-(hexadecylsulfanyl)pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives, such as:
1-(9H-Fluoren-2-yl)pyrrolidine-2,5-dione: This compound lacks the hexadecylsulfanyl group, which may result in different chemical and biological properties.
3-(Hexadecylsulfanyl)pyrrolidine-2,5-dione: This compound lacks the fluorenyl group, which may affect its interactions with biological targets and its overall stability.
1-(9H-Fluoren-2-yl)-3-(methylsulfanyl)pyrrolidine-2,5-dione: This compound has a shorter alkyl chain in the sulfanyl group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its combination of the fluorenyl and hexadecylsulfanyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5451-46-7 |
|---|---|
Molekularformel |
C33H45NO2S |
Molekulargewicht |
519.8 g/mol |
IUPAC-Name |
1-(9H-fluoren-2-yl)-3-hexadecylsulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C33H45NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-37-31-25-32(35)34(33(31)36)28-20-21-30-27(24-28)23-26-18-15-16-19-29(26)30/h15-16,18-21,24,31H,2-14,17,22-23,25H2,1H3 |
InChI-Schlüssel |
JHXDASCIBDLXBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCSC1CC(=O)N(C1=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


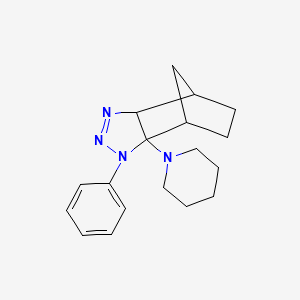

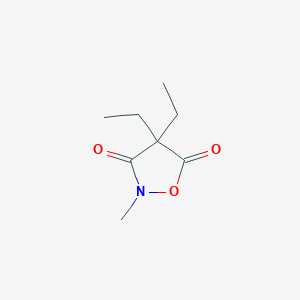
![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
